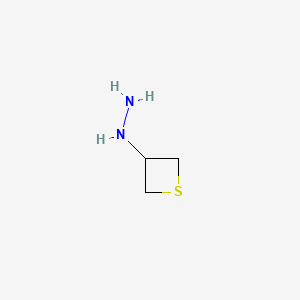
Thietan-3-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-ylhydrazine is a chemical compound with the molecular formula C3H8N2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of thietane-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and proceeds with the elimination of water to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
Thietan-3-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Medicine: Research is ongoing into its potential as an antidepressant and its effects on neurotransmitter systems.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of thietan-3-ylhydrazine involves its interaction with various molecular targets. In biological systems, it may act on neurotransmitter pathways, particularly influencing adrenergic and GABA-ergic neurotransmission. It has been shown to produce an activating effect on the serotoninergic system, which could explain its potential antidepressant properties .
Comparison with Similar Compounds
Thietan-3-ylhydrazine can be compared with other thietane derivatives and hydrazine compounds:
Thietane Derivatives: These include thietane-3-carboxylic acid and thietane-3-amine, which share the thietane ring but differ in functional groups.
Hydrazine Compounds: Similar compounds include phenylhydrazine and methylhydrazine, which have different substituents on the hydrazine moiety.
Uniqueness: this compound is unique due to its combination of the thietane ring and hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
Thietan-3-ylhydrazine, also known as 1-(Thietan-3-yl)hydrazine, is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thietane ring and a hydrazine functional group. The synthesis of derivatives of this compound has been reported in various studies, highlighting its potential as a precursor for more complex organic molecules.
Synthesis Methods:
- Hydrazinolysis : This method involves the reaction of ethyl thioacetate with hydrazine hydrate to yield thietan derivatives.
- Nucleophilic Substitution : The hydrazine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
Biological Activity
The biological activity of this compound and its derivatives has been investigated extensively. The following table summarizes key findings from recent studies:
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Covalent Bond Formation : this compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect cellular functions.
- Enzyme Inhibition : Its derivatives have been shown to inhibit enzymes such as urease, which is crucial for certain metabolic pathways in pathogens .
- Antimicrobial Action : The compound's structure allows it to disrupt microbial cell membranes or interfere with vital biochemical processes.
Case Study 1: Antimicrobial Evaluation
A study conducted on the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide demonstrated its potential as a new antimicrobial agent. The compound was tested against various bacterial strains using agar diffusion and broth dilution methods, revealing significant inhibition compared to standard antibiotics .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of thietan derivatives, researchers assessed their cytotoxic effects on several cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity, suggesting their potential use in cancer therapy .
Properties
Molecular Formula |
C3H8N2S |
|---|---|
Molecular Weight |
104.18 g/mol |
IUPAC Name |
thietan-3-ylhydrazine |
InChI |
InChI=1S/C3H8N2S/c4-5-3-1-6-2-3/h3,5H,1-2,4H2 |
InChI Key |
LULIHVHEFKJJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















